molecular formula C24H24BNO B1611041 (R)-(+)-o-Tolyl-CBS-oxazaborolidine CAS No. 865812-10-8

(R)-(+)-o-Tolyl-CBS-oxazaborolidine

Número de catálogo B1611041
Número CAS: 865812-10-8
Peso molecular: 353.3 g/mol
Clave InChI: XHMKFCAQQGBIPZ-HSZRJFAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción



  • “®-(+)-o-Tolyl-CBS-oxazaborolidine” is a chiral organoboron compound.

  • It is commonly used as a catalyst in asymmetric synthesis, particularly in enantioselective reduction reactions.

  • The compound features an oxazaborolidine ring with a tolyl substituent.





  • Synthesis Analysis



    • The synthesis of “®-(+)-o-Tolyl-CBS-oxazaborolidine” typically involves the reaction of an oxazaborolidine precursor with a tolylboronic acid derivative.

    • The stereochemistry of the product is controlled by the chiral auxiliary used during the synthesis.





  • Molecular Structure Analysis



    • The compound has a three-dimensional structure due to the oxazaborolidine ring.

    • The tolyl group provides steric effects that influence its reactivity and selectivity in catalysis.





  • Chemical Reactions Analysis



    • “®-(+)-o-Tolyl-CBS-oxazaborolidine” is primarily used as a catalyst for enantioselective reduction reactions.

    • It facilitates the reduction of ketones and imines to their corresponding chiral alcohols and amines, respectively.





  • Physical And Chemical Properties Analysis



    • The compound is a white to off-white solid.

    • It is sparingly soluble in common organic solvents.

    • Melting point and other physical properties depend on the specific isomer.




  • Aplicaciones Científicas De Investigación

    Enantioselective Reduction of Ketones

    • Catalytic Applications : (R)-(+)-o-Tolyl-CBS-oxazaborolidine is widely used in the catalytic enantioselective reduction of ketones to chiral secondary alcohols. This process is highly stereoselective and efficient, making it a valuable tool in synthetic chemistry. For example, oxazaborolidine catalysts have been used in situ for the reduction of various ketones, including primary aliphatic ketones and α,β-enones, with high enantioselectivity and reproducibility (Kawanami & Yanagita, 2018).

    Quantum Mechanical Studies

    • Mechanistic Insights : Quantum mechanical studies have been conducted to understand the stereoselectivity of oxazaborolidine-catalyzed reactions. These studies, using methods like ab initio and DFT-B3LYP calculations, help elucidate the origins of stereoselectivity in reactions involving CBS catalysts (Alagona, Ghio, Persico, & Tomasi, 2003).

    Synthesis of Chiral Secondary Alcohols

    • Practical Synthesis Applications : This catalyst has been employed for the practical synthesis of chiral secondary alcohols. It is notable for its high enantioselectivity, ease of recoverability, and predictability of the absolute configuration of the products. For instance, the B-methylated oxazaborolidine catalyst shows improved practicality and can be stored and handled more easily than other catalysts in this category (Corey, Bakshi, Shibata, Chen, & Singh, 1987).

    Asymmetric Reduction in Organic Synthesis

    • Organic Synthesis Applications : The asymmetric oxazaborolidine-catalyzed reduction of prochiral ketones has been used extensively in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Huertas, Corella, & Soderquist, 2003).

    Efficient Synthesis of Optically Active Compounds

    • Optical Activity : There have been efficient methods developed for synthesizing optically active compounds using CBS-oxazaborolidine-catalyzed borane reduction. This technique allows for the creation of compounds with very high enantiomeric excess, which is crucial in the production of certain pharmaceuticals and fine chemicals (Cho & Kim, 2001).

    Safety And Hazards



    • “®-(+)-o-Tolyl-CBS-oxazaborolidine” is generally considered safe for handling in a laboratory setting.

    • However, standard safety precautions should be followed, including the use of appropriate personal protective equipment (PPE).




  • Direcciones Futuras



    • Further research could explore the application of this compound in other asymmetric transformations.

    • Investigate its potential in catalyzing new types of reactions or modifying existing ones.




    Propiedades

    IUPAC Name

    (3aR)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHMKFCAQQGBIPZ-HSZRJFAPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H24BNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50467684
    Record name (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50467684
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    353.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-(+)-o-Tolyl-CBS-oxazaborolidine

    CAS RN

    865812-10-8
    Record name (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50467684
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-(+)-o-Tolyl-CBS-oxazaborolidine
    Reactant of Route 2
    Reactant of Route 2
    (R)-(+)-o-Tolyl-CBS-oxazaborolidine
    Reactant of Route 3
    (R)-(+)-o-Tolyl-CBS-oxazaborolidine
    Reactant of Route 4
    (R)-(+)-o-Tolyl-CBS-oxazaborolidine
    Reactant of Route 5
    (R)-(+)-o-Tolyl-CBS-oxazaborolidine
    Reactant of Route 6
    (R)-(+)-o-Tolyl-CBS-oxazaborolidine

    Citations

    For This Compound
    5
    Citations
    SR Breining, JF Genus, JP Mitchener… - … Process Research & …, 2013 - ACS Publications
    The process research and development of two syntheses of a novel nicotinic partial agonist, TC-8817 ((+)-5), are described. The original Medicinal Chemistry route had multiple flaws, …
    Number of citations: 4 pubs.acs.org
    J Reekes - 2021 - eprints.nottingham.ac.uk
    Staphylococcus aureus is a Gram-positive human pathogen of significant clinical importance. The development of resistance to numerous classes of clinically important antibiotics has …
    Number of citations: 2 eprints.nottingham.ac.uk
    H Qiu, NLT Padivitage, LA Frink, DW Armstrong - Tetrahedron: Asymmetry, 2013 - Elsevier
    The enantiomeric purity of chiral reagents used in asymmetric syntheses directly affects the apparent reaction selectivity and the product’s enantiomeric excess. Herein, 46 recently …
    Number of citations: 13 www.sciencedirect.com
    CE Suh - 2021 - dspace.mit.edu
    Deoxysugars feature prominently in many bioactive natural products and pharmaceutical compounds. Many synthetic routes towards deoxysugars rely on protecting groups to achieve …
    Number of citations: 0 dspace.mit.edu
    CQ Phosphines, C Phosphines, C Alcohols, C Diols… - Citeseer
    At Sigma-Aldrich, we are committed to being your preferred supplier for reagents and building blocks used in asymmetric synthesis. If you cannot find a product for your specific research …
    Number of citations: 3 citeseerx.ist.psu.edu

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.